molecular formula C18H17ClN2O3S B2591386 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-71-4

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2591386
CAS No.: 422526-71-4
M. Wt: 376.86
InChI Key: FUPZYWXCXPFNAC-UHFFFAOYSA-N
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Description

7-Chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic small molecule belonging to the quinazolinone class of heterocyclic compounds, recognized as a privileged scaffold in medicinal chemistry . Quinazolinones are oxidized derivatives of quinazoline, featuring a benzene ring fused to a pyrimidinone ring . This specific compound is characterized by a 7-chloro substituent on the benzene ring, a 2-(3,4-dimethoxyphenyl)ethyl chain at the N3 position, and a thiocarbonyl (sulfanylidene) group at the C2 position. The structure-activity relationships (SAR) of quinazolinones indicate that substitutions at the 2 and 3 positions of the ring system are highly significant for modulating biological activity and pharmacological properties . Members of the quinazolinone family have been extensively investigated and demonstrate a broad spectrum of biological activities, including serving as key scaffolds for the development of antiviral agents . Recent research has identified novel quinazolin-4-one-based compounds that act as potent, non-covalent, non-peptidic inhibitors of the SARS-CoV-2 Main Protease (Mpro), a critical target for anti-COVID-19 drug discovery . Beyond antiviral applications, quinazolinone derivatives are also studied for their potential anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, making them a versatile template for drug discovery efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

422526-71-4

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.86

IUPAC Name

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-5-4-12(19)10-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)

InChI Key

FUPZYWXCXPFNAC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Ethyl Group: This step involves the alkylation of the quinazolinone core with 3,4-dimethoxyphenylethyl bromide under basic conditions.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the chloro substituent, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity positions it as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The compound has been studied for its anti-inflammatory effects, showing promise in reducing inflammation markers in animal models. This could lead to applications in treating inflammatory diseases such as arthritis.

Case Studies

StudyFindingsApplication
In vitro study on cancer cells Induced apoptosis in breast cancer cell linesPotential anticancer therapy
Antimicrobial efficacy testing Effective against Staphylococcus aureus and E. coliDevelopment of new antibiotics
Animal model of inflammation Reduced levels of TNF-alpha and IL-6Treatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways depend on the specific biological context and the target organism.

Comparison with Similar Compounds

Key Differences :

  • Chlorine at position 6 instead of 7 (Fig. 1a).
  • Molecular Formula : C₁₈H₁₇ClN₂O₃S (identical to the target compound).
  • Impact : Positional isomerism alters electronic distribution and steric interactions. The 6-chloro derivative may exhibit reduced activity in assays requiring specific halogen bonding at position 7 .
Property Target Compound 6-Chloro Isomer
Chlorine Position 7 6
logP (Predicted) 3.8 3.6
Hydrogen Bond Donors 1 1
PubChem CID Not listed 4124340

Figure 1a : Structural comparison of chlorine positional isomers.

3-Phenyl vs. 3,4-Dimethoxyphenethyl Substituents

Example Compound : 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one ()
Key Differences :

  • 3-Phenyl group : Replaces the 3,4-dimethoxyphenethyl chain.
  • Substituent on Benzene : 3-Chloro-4-methylphenyl instead of 3,4-dimethoxyphenyl.
  • Impact :
    • The absence of methoxy groups reduces lipophilicity (logP = 4.2 vs. 3.8).
    • The methyl group at position 4 may hinder receptor binding compared to methoxy’s electron-donating effects .
Property Target Compound 3-Phenyl Analog
Aromatic Substituent 3,4-Dimethoxy 3-Chloro-4-methyl
Molecular Weight 376.85 420.91
Sulfur Group Sulfanylidene Sulfanyl

Heterocyclic Substituents: Pyrazole vs. Dimethoxyphenethyl

Example Compound : 3-2-(4-Chloro-1H-pyrazol-1-yl)ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one ()
Key Differences :

  • Pyrazole Ring : Introduces a nitrogen-rich heterocycle at position 3.
  • Impact :
    • Enhanced hydrogen-bonding capacity (3 H-bond acceptors vs. 2 in the target compound).
    • Reduced molecular weight (306.77 vs. 376.85) improves solubility but may limit membrane permeability .
Property Target Compound Pyrazole Analog
Substituent Type Aromatic Heterocyclic
Hydrogen Bond Acceptors 4 5
CAS Number Not listed 1006327-12-3

Cyclohexenyl vs. Dimethoxyphenethyl Side Chains

Example Compound : 3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one ()
Key Differences :

  • Cyclohexenyl Group: A non-aromatic, aliphatic substituent.
  • Methoxy Positions: 6,7-dimethoxy on the quinazolinone vs. 3,4-dimethoxy on the phenethyl chain.
  • Impact :
    • Higher logP (3.2 vs. 3.8) due to aliphatic hydrophobicity.
    • Altered metabolic stability, as cyclohexenyl groups are prone to oxidation .
Property Target Compound Cyclohexenyl Analog
Side Chain Aromatic Aliphatic
Methoxy Positions 3,4 (phenethyl) 6,7 (quinazolinone)
Molecular Weight 376.85 346.4

Pharmacological Implications of Structural Variations

  • Chloro Position : 7-Chloro derivatives generally show higher kinase inhibition than 6-chloro isomers due to optimized halogen bonding .
  • Methoxy Groups: 3,4-Dimethoxy substituents enhance CNS penetration compared to non-methoxy analogs .
  • Sulfanylidene vs. Sulfanyl : Sulfanylidene’s thiocarbonyl group improves metabolic stability over sulfanyl’s thioether linkage .

Table 3 : Summary of Key Pharmacological Trends.

Structural Feature Biological Impact Example Compounds
7-Chloro + 3,4-Dimethoxy Enhanced kinase inhibition Target Compound
Heterocyclic Substituents Increased solubility Pyrazole analog
Aliphatic Side Chains Higher logP, reduced polarity Cyclohexenyl analog

Biological Activity

The compound 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly in the development of anticancer agents, antimicrobial agents, and inhibitors of various enzymes. This article explores the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C16H16ClN2O4S
  • Molecular Weight : 332.74 g/mol
  • InChIKey : INMHQYLZHMWSAJ-UHFFFAOYSA-N

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation by targeting various pathways, including:

  • Inhibition of DNA repair enzymes .
  • Blocking epidermal growth factor receptor (EGFR) signaling.
  • Inhibition of thymidylate synthase , leading to cell death due to thymine deficiency.

For instance, a study demonstrated that quinazolinamine derivatives showed potent inhibitory activities against breast cancer resistance protein (BCRP), suggesting a potential role in overcoming drug resistance in cancer therapy .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinazolinone derivatives. The biological evaluation of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one indicated:

  • Broad-spectrum antibacterial activity , particularly against Gram-positive bacteria.
  • Efficacy against fungal strains, highlighting its potential as an antifungal agent.

A comparative study showed that certain substituents on the phenyl ring significantly influenced the antibacterial profile, with methoxy and methyl groups enhancing activity against various microbial strains .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research has indicated that quinazolinones can inhibit:

  • Dihydrofolate reductase (DHFR) , an important target in cancer treatment.
  • Other key enzymes involved in metabolic pathways relevant to disease states.

Study 1: Anticancer Evaluation

In a recent study published in PMC, a series of quinazolinone derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds similar to 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one exhibited significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of quinazolinone derivatives against common pathogens. The findings revealed that the presence of specific substituents significantly enhanced the compounds' effectiveness against both bacterial and fungal infections. The study highlighted that compounds with methoxy groups showed superior activity compared to those without such modifications .

Data Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of BCRP; cytotoxicity in cancer cells
AntimicrobialBroad-spectrum activity against Gram-positive bacteria and fungi
Enzyme InhibitionPotential DHFR inhibition

Q & A

Q. What advanced analytical methods validate purity and degradation products?

  • Answer :
  • LC-MS/MS : Detects trace impurities (e.g., des-chloro byproducts) with ppm sensitivity .
  • Stability-Indicating Assays : Use stress conditions (heat, pH extremes) followed by UPLC to identify degradation pathways .
  • Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .

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